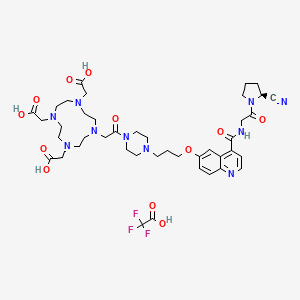

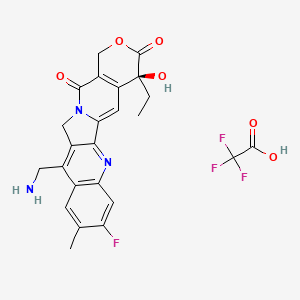

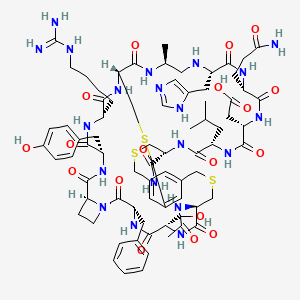

![molecular formula C29H25NO4 B10861836 methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate](/img/structure/B10861836.png)

methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

VK-1727 es un inhibidor selectivo de molécula pequeña del antígeno nuclear 1 del virus de Epstein-Barr (EBNA1). Este compuesto ha mostrado una potente y selectiva actividad antitumoral, particularmente en modelos de cáncer gástrico asociado al virus de Epstein-Barr . El antígeno nuclear 1 del virus de Epstein-Barr es una proteína viral esencial para la replicación y el mantenimiento del genoma latente del virus de Epstein-Barr, lo que lo convierte en un objetivo crítico para la intervención terapéutica .

Métodos De Preparación

La síntesis de VK-1727 implica la preparación del benzoato de metilo 2-(1H-indol-6-il)-3-((4-((tetrahidro-2H-piran-4-il)oxi)fenil)etinil) . La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo indol: Esto implica la ciclización de precursores apropiados para formar el anillo indol.

Reacciones de sustitución: El núcleo indol luego se somete a reacciones de sustitución para introducir los grupos etinilo y benzoato.

Pasos de protección y desprotección: Estos pasos se utilizan para proteger los grupos funcionales durante la síntesis y luego eliminar los grupos protectores para producir el producto final.

Los métodos de producción industrial para VK-1727 probablemente involucrarían la optimización de estas rutas sintéticas para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental.

Análisis De Reacciones Químicas

VK-1727 experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo indol.

Reducción: Las reacciones de reducción pueden ocurrir en varios grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en los anillos aromáticos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

VK-1727 tiene varias aplicaciones de investigación científica:

Investigación sobre el cáncer: Se ha demostrado que VK-1727 inhibe la proliferación de células positivas para el virus de Epstein-Barr, lo que lo convierte en una herramienta valiosa en la investigación del cáncer

Desarrollo de medicamentos: VK-1727 sirve como un compuesto principal para el desarrollo de nuevas terapias dirigidas a enfermedades asociadas al virus de Epstein-Barr.

Mecanismo De Acción

VK-1727 ejerce sus efectos inhibiendo selectivamente la actividad de unión al ADN del antígeno nuclear 1 del virus de Epstein-Barr . Esta inhibición bloquea la replicación y el mantenimiento del genoma latente del virus de Epstein-Barr, lo que lleva a una disminución de la expresión génica viral y la proliferación celular . Los objetivos moleculares y las vías involucradas incluyen el dominio de unión al ADN del antígeno nuclear 1 del virus de Epstein-Barr y la maquinaria de replicación viral asociada .

Comparación Con Compuestos Similares

VK-1727 se compara con otros inhibidores de molécula pequeña del antígeno nuclear 1 del virus de Epstein-Barr, como VK-1850 y VK-1248 . Estos compuestos comparten mecanismos de acción similares, pero difieren en su potencia y selectividad. VK-1727 es único en su alta selectividad para las células positivas para el virus de Epstein-Barr y su potente actividad antitumoral en varios modelos de cánceres asociados al virus de Epstein-Barr .

Compuestos similares incluyen:

VK-1850: Otro potente inhibidor del antígeno nuclear 1 del virus de Epstein-Barr con aplicaciones similares.

VK-1248: Un inhibidor menos potente en comparación con VK-1727 y VK-1850.

VK-1727 destaca por su superior selectividad y eficacia en modelos preclínicos .

Propiedades

Fórmula molecular |

C29H25NO4 |

|---|---|

Peso molecular |

451.5 g/mol |

Nombre IUPAC |

methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate |

InChI |

InChI=1S/C29H25NO4/c1-32-29(31)26-4-2-3-22(28(26)23-10-9-21-13-16-30-27(21)19-23)8-5-20-6-11-24(12-7-20)34-25-14-17-33-18-15-25/h2-4,6-7,9-13,16,19,25,30H,14-15,17-18H2,1H3 |

Clave InChI |

GWIYPVSQNMQNCD-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC=CC(=C1C2=CC3=C(C=C2)C=CN3)C#CC4=CC=C(C=C4)OC5CCOCC5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-Chlorophenoxy)ethoxy)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10861787.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861792.png)

![[4-Acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate](/img/structure/B10861797.png)

![9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one](/img/structure/B10861829.png)